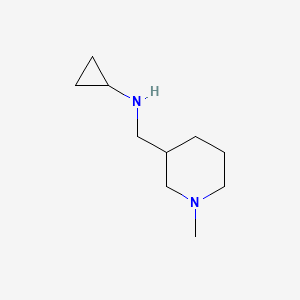
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine
Overview
Description
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA belongs to the class of piperidine compounds and is mainly used as a building block in the synthesis of other chemical compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclopropyl-piperidine Synthesis
A key application of cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine compounds involves their synthesis through various chemical reactions. One notable process is the zinc-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes. This method allows for the creation of highly functionalized piperidines, demonstrating the versatility of cyclopropyl-piperidine compounds in chemical synthesis (Lebold, Leduc, & Kerr, 2009).
Ring-Opening Reactions
The compounds are also used in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This process preserves enantiomeric purity and is applied in the synthesis of complex molecules like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Formation of Piperidines
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine derivatives are involved in the formation of piperidines, an essential class of compounds in medicinal chemistry. The enantioselective, radical-mediated δ C-H cyanation of acyclic amines, which forms chiral piperidines, exemplifies this application (Zhang, Zhang, & Nagib, 2019).
Applications in Drug Development
- Pharmacological Evaluation: Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine structures are evaluated for their pharmacological properties, particularly as agonists in various receptors. For instance, aminopyrimidine derivatives containing cyclopropyl-piperidine structures have been assessed for their activity on serotonin receptors, demonstrating the compound's potential in drug development (Dounay et al., 2009).
Material Science and Engineering Applications
- Crystal Structure Analysis: These compounds also find applications in material science, particularly in crystal structure analysis. Their complex structures, involving cyclopropyl and piperidine rings, are of interest in understanding molecular interactions and properties (Ribet et al., 2005).
properties
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-6-2-3-9(8-12)7-11-10-4-5-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGROONCVYQCBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)


![1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-benzyl ester 9-tert-butyl ester](/img/structure/B1428285.png)
![Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1428287.png)



![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)



![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)